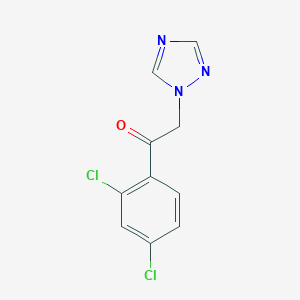

1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHMICFWUQPTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353396 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58905-16-1 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Introduction

This compound, a substituted acetophenone containing a triazole moiety, is a compound of significant interest in the fields of pharmaceutical and agrochemical research. Its structural architecture positions it as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fungicides, particularly within the conazole class. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for optimizing reaction conditions, developing robust analytical methods for quality control, predicting its environmental fate, and ensuring the purity and stability of downstream products.

This technical guide offers a comprehensive exploration of the core physicochemical characteristics of this compound. As a senior application scientist, the narrative herein is structured to provide not just data, but a deeper, field-proven insight into the causality behind experimental choices and the logic of analytical workflows. We will delve into its chemical identity, empirical properties, spectroscopic profile, and the standardized methodologies employed for their determination, providing researchers and drug development professionals with a self-validating framework for their work.

Chemical Identity and Structure

Precise identification is the cornerstone of all chemical research. This compound is systematically identified by several key descriptors that ensure unambiguous communication and retrieval of information.

-

IUPAC Name: 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone.[1]

-

Synonyms: 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone, Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-.[2][3]

The molecule's structure consists of a 2,4-dichlorophenyl ring attached to a ketone functional group, which is alpha-substituted with a 1H-1,2,4-triazole ring via a methylene bridge. This combination of a halogenated aromatic system and a heterocyclic azole ring is characteristic of many conazole fungicides and dictates its reactivity and biological interactions.

Core Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in both laboratory and real-world systems. These parameters are critical for process development, formulation, and toxicological and environmental assessment. The computed and experimentally observed properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 256.09 g/mol | [3][4] |

| Physical Form | Neat / Solid | [2] |

| Melting Point | 160-161 °C | [3] |

| Boiling Point | 428.5 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.48 g/cm³ (Predicted) | [3] |

| Flash Point | 213 °C (Predicted) | [3] |

| LogP (XLogP3) | 2.8 | [1] |

| Polar Surface Area (PSA) | 47.78 Ų | [3] |

The high melting point suggests a stable crystalline lattice structure at ambient temperatures. The LogP value of 2.8 indicates moderate lipophilicity, suggesting that the compound will have a preference for non-polar environments over aqueous ones, a key factor in predicting its bioaccumulation potential and behavior in reverse-phase chromatography.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for structural elucidation and purity confirmation. A combination of techniques provides a unique molecular fingerprint.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass of the molecule and to study its fragmentation patterns, which aids in structural confirmation. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis operating in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺.

-

Expected Exact Mass [M]: 254.9966 Da.[1]

-

Observed Precursor Ion [M+H]⁺: m/z 256.0039.[1]

-

Key Fragmentation Ions: Characteristic fragments observed include ions at m/z 186.971 and 158.9762, corresponding to losses of parts of the triazole and side chain, and the dichlorobenzoyl cation, respectively.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the dichlorophenyl ring (typically in the δ 7.0-8.0 ppm region), a singlet for the methylene protons (CH₂) alpha to the ketone and triazole ring, and signals for the two protons on the triazole ring (often in the δ 8.0-8.5 ppm region).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (C=O) typically above 190 ppm, distinct signals for the carbons of the dichlorophenyl ring, the methylene carbon, and the carbons of the triazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

A strong absorption band around 1700 cm⁻¹ corresponding to the C=O (ketone) stretching vibration.

-

Bands in the 3100-3000 cm⁻¹ region for C-H stretching of the aromatic and triazole rings.

-

Absorptions in the 1600-1450 cm⁻¹ range due to aromatic C=C ring stretching.

-

Characteristic bands for C-Cl stretching, typically below 800 cm⁻¹ .

Experimental Methodologies: A Self-Validating Approach

The trustworthiness of physicochemical data relies on the use of standardized, validated protocols. The methodologies described below are based on internationally recognized guidelines, such as those from the OECD, ensuring reproducibility and reliability.

Melting Point Determination (OECD Guideline 102)

The choice of the capillary method for melting point determination is based on its precision and requirement for a small sample size.

Protocol:

-

Sample Preparation: A small quantity of the dry, finely powdered compound is packed into a capillary tube to a height of 3-5 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range provides an indication of purity.

Caption: Workflow for melting point determination via the capillary method.

Octanol-Water Partition Coefficient (LogP) - HPLC Method (OECD Guideline 117)

The High-Performance Liquid Chromatography (HPLC) method is a reliable and efficient alternative to the traditional shake-flask method for determining LogP. It measures the retention time of the analyte on a reverse-phase column and correlates it with the known LogP values of a series of reference compounds.

Protocol:

-

System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a methanol/water mixture.

-

Calibration: A series of standard compounds with known LogP values are injected to create a calibration curve of log(retention time) vs. logP.

-

Sample Analysis: A solution of this compound is injected under the same conditions.

-

Calculation: The retention time of the sample is measured, and its LogP value is interpolated from the calibration curve. This method is self-validating through the quality of the calibration curve (R² > 0.98).

Significance in Synthesis and Research

This compound is not typically an end-product but rather a versatile building block. Its primary significance lies in its role as a key intermediate for azole fungicides. The ketone functional group is a reactive site for reduction to a secondary alcohol, which is a core structural feature of many potent antifungal agents like Bromuconazole and Terconazole.[1][5] The synthesis workflow highlights its pivotal position.

Caption: Generalized synthetic pathway illustrating the role of the title compound.

Conclusion

This compound is a well-defined chemical entity whose physicochemical properties are critical to its application as a synthetic intermediate. Its moderate lipophilicity, high melting point, and distinct spectroscopic fingerprint provide the necessary data for researchers in process chemistry, analytical development, and regulatory science. The application of standardized methodologies ensures that the data generated is reliable and reproducible, forming a solid foundation for the development of novel therapeutic and agrochemical agents. This guide provides the essential technical framework for professionals working with this important compound.

References

- BenchChem. (2025). Azaconazole: A Technical Guide to its Chemical Properties and Mechanism of Action. Benchchem.

- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Azaconazole. Benchchem.

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Cheméo. (2023). Azaconazole (CAS 60207-31-0) - Chemical & Physical Properties. Cheméo. Available at: [Link].

-

AIP Publishing. An EQC Level I Study of Environmental Partitioning of Azaconazole. Available at: [Link]

-

PubChem. Azaconazole. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Significance of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. Available at: [Link]

-

PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available at: [Link]

- Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

-

Briti Scientific. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Available at: [Link]

-

ResearchGate. (PDF) 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Available at: [Link]

-

PMC. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Available at: [Link]

-

gsrs. 1-(2,4-DIFLUOROPHENYL)-2-(1H-1,2,4-TRIAZOL-1-YL)ETHANONE. Available at: [Link]

-

ResearchGate. (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. Available at: [Link]

-

Agnitio Pharma. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Available at: [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthetic History of Azaconazole Intermediates

This guide provides a comprehensive technical overview of the discovery and synthetic evolution of the chemical intermediates essential for the production of Azaconazole. Designed for researchers, chemists, and professionals in drug and agrochemical development, this document delves into the historical context of azole fungicides, elucidates the core synthetic pathways, and provides detailed experimental protocols. The narrative emphasizes the chemical rationale behind methodological choices, reflecting a field-proven perspective on process development and optimization.

Chapter 1: The Rise of Azoles - A Paradigm Shift in Fungal Control

The field of agrochemical fungicides was revolutionized in the 1970s with the introduction of the triazole class of compounds.[1][2] Prior to this, fungal control relied heavily on protectant fungicides like dithiocarbamates and phthalimides, which lacked curative action and required prophylactic application.[3] The breakthrough came with the development of systemic fungicides, capable of moving within the plant tissue, which offered both preventative and curative activity.

Pioneering companies such as Bayer and Janssen Pharmaceutica were at the forefront of this chemical revolution.[1][3][4] Their research led to the discovery that compounds incorporating a 1,2,4-triazole ring exhibited potent and broad-spectrum antifungal properties.[2][3] This activity stems from their specific mode of action: the inhibition of the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol.[5][6] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to abnormal growth and cell death.[5] Azaconazole, a member of the conazole fungicide family, emerged from this era of intense innovation as an effective agent for controlling a range of fungal diseases, particularly in ornamental crops.[7][8] Its chemical structure, 1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole, features the essential triazole pharmacophore coupled with a dichlorophenyl-substituted dioxolane backbone, a design that proved highly effective.[8][9]

Chapter 2: The Foundational Building Block: Synthesis of 1H-1,2,4-Triazole

The journey to Azaconazole begins with its heterocyclic heart: the 1H-1,2,4-triazole ring. The industrial-scale availability of this precursor is paramount. While numerous synthetic routes exist, including the Einhorn–Brunner and Pellizzari reactions, methods utilizing simple, inexpensive starting materials are favored for large-scale production.[10][11] A common and efficient approach involves the reaction of hydrazine with formamide or its equivalents.[12] One patented method highlights a process that enhances reaction speed and yield by reacting hydrazine hydrate with formamide generated in situ from formic ether and an ammonium salt under pressure.[13]

Experimental Protocol: Synthesis of 1H-1,2,4-Triazole[13]

-

Reaction Setup: A high-pressure reaction kettle is charged sequentially with formic ether, hydrazine hydrate, and an ammonium salt.

-

Reaction Execution: The vessel is sealed, and the mixture is stirred while being gradually heated to the target reaction temperature. The pressure inside the vessel increases as the reaction proceeds.

-

Work-up: Upon completion, the reaction temperature is slowly lowered. The residual heat is utilized to evaporate the methanol byproduct. This process yields a white emulsion.

-

Purification: The emulsion is transferred to a separate reaction kettle, and ethanol is added. The mixture is heated to reflux to obtain a solution.

-

Crystallization: The hot solution is filtered into a crystallization vessel and cooled to room temperature, causing white crystals of 1H-1,2,4-triazole to precipitate.

-

Isolation: The crystals are isolated by centrifugal separation and dried in a hot air oven to yield the final product.

Causality Insight: This one-pot process is advantageous as it leverages the in-situ generation of formamide, which then reacts with hydrazine hydrate. This circumvents the need to handle formamide directly and can lead to improved reaction kinetics and higher throughput, critical considerations for industrial synthesis.[13]

Chapter 3: Assembly of the Azaconazole Skeleton

The synthesis of the complete azaconazole molecule requires a multi-step pathway to construct the dichlorophenyl-dioxolane backbone and attach the triazole ring. This sequence is a hallmark of the synthesis of many related azole antifungals, including itraconazole, and relies on robust, well-established chemical transformations.[14][15] The pathway described in patent literature for a key cis-dioxolane intermediate provides a clear blueprint for this process.[15][16]

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

The synthesis begins by creating the dichlorophenyl ethanone core via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution attaches the acetyl group to the dichlorobenzene ring.

-

Experimental Protocol [16]

-

Catalyst Loading: A three-necked flask is charged with anhydrous aluminum trichloride (1.00 mol) and m-dichlorobenzene (1.00 mol).

-

Reagent Addition: The mixture is stirred at room temperature while bromoacetyl bromide (1.00 mol) is added dropwise.

-

Reaction: The mixture is stirred for an additional 30 minutes at room temperature, then slowly heated to 50-55 °C and maintained for 5 hours.

-

Quenching & Extraction: The reaction mixture is poured into an ice-water mixture. The product is extracted twice with dichloromethane.

-

Work-up: The combined organic extracts are washed with water until neutral, dried over anhydrous sodium sulfate, and the solvent is removed by filtration and evaporation.

-

Isolation: The residue is recrystallized to yield 2-bromo-1-(2,4-dichlorophenyl)ethanone as a white solid.

-

Causality Insight: Aluminum trichloride is the quintessential Lewis acid catalyst for Friedel-Crafts reactions. It coordinates with the bromoacetyl bromide, generating a highly electrophilic acylium ion (or a polarized complex) that is readily attacked by the electron-rich dichlorobenzene ring. The 2,4-substitution pattern is the directed outcome of the starting m-dichlorobenzene.

Step 2: Formation of the 1,3-Dioxolane Ring

The next critical step is the protection of the ketone as a cyclic ketal by reacting it with glycerol. This reaction not only serves as a protection step but also introduces the chiral center that will define the final stereochemistry of related, more complex azoles like itraconazole.

-

Experimental Protocol [16]

-

Reaction Setup: A four-necked flask is charged with the 2-bromo-1-(2,4-dichlorophenyl)ethanone from Step 1, glycerol, toluene (as a solvent), and a suitable catalyst (e.g., TiSiW12O40/SiO2).

-

Azeotropic Dehydration: The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus. The reaction is monitored until no more water separates.

-

Work-up: After cooling, the catalyst is recovered by filtration. The filtrate is washed with a potassium hydroxide solution and dried over anhydrous magnesium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the crude 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane intermediate.

-

Causality Insight: Ketalization is a reversible equilibrium reaction. The use of azeotropic distillation with toluene is a classic and highly effective technique to drive the reaction towards the product side by continuously removing the water byproduct, in accordance with Le Châtelier's principle. The use of a solid acid catalyst like TiSiW12O40/SiO2 represents a green chemistry improvement over traditional mineral acids, as it is recyclable and can lead to cleaner reactions.[15][16]

Step 3: Introduction of the 1H-1,2,4-Triazole Moiety

The final step in assembling the core Azaconazole structure is the N-alkylation of 1H-1,2,4-triazole with the brominated dioxolane intermediate. This is a nucleophilic substitution reaction where the triazole ring acts as the nucleophile.

-

Experimental Protocol (Adapted from similar syntheses) [15][16]

-

Reaction Setup: The brominated dioxolane intermediate is dissolved in a suitable solvent such as dimethylformamide (DMF).

-

Reagent Addition: 1H-1,2,4-triazole and a base, such as sodium carbonate or potassium carbonate, are added to the solution.

-

Reaction: The mixture is heated to promote the substitution reaction. The progress is monitored by a suitable technique like TLC or HPLC.

-

Work-up: Upon completion, the reaction mixture is cooled and poured into water, causing the crude product to precipitate.

-

Purification: The crude solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield pure Azaconazole.

-

Causality Insight: A base is essential in this step to deprotonate the 1H-1,2,4-triazole, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon bearing the bromine atom. Using an inorganic base like sodium carbonate is cost-effective and simplifies the work-up compared to stronger, more hazardous bases like sodium hydride.[15] Purification via recrystallization is a critical final step that avoids the need for expensive and time-consuming column chromatography, making the process more viable for industrial production.[15]

Chapter 4: Intermediate Data Summary

The following table summarizes key physicochemical properties of the primary intermediates involved in the synthesis of Azaconazole. This data is essential for reaction monitoring, quality control, and process safety.

| Intermediate Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role | Reference(s) |

| 1H-1,2,4-Triazole | C₂H₃N₃ | 69.07 | Core heterocyclic nucleophile | [10] |

| 2-Bromo-1-(2,4-dichlorophenyl)ethanone | C₈H₅BrCl₂O | 267.94 | Friedel-Crafts product / Dioxolane precursor | [16] |

| cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol | C₁₃H₁₃Cl₂N₃O₃ | 330.17 | Immediate precursor to activated intermediates for related azoles | [17] |

| Azaconazole | C₁₂H₁₁Cl₂N₃O₂ | 300.14 | Final Product | [8][9] |

Conclusion

The synthetic pathway to Azaconazole and its intermediates is a testament to the principles of modern industrial organic chemistry. It builds upon foundational reactions like Friedel-Crafts acylation and leverages clever process controls, such as azeotropic dehydration, to achieve its goals efficiently. The historical development from the initial discovery of the triazole pharmacophore to the refinement of multi-step syntheses showcases a drive towards efficacy, safety, and economic viability. The chemistry developed for Azaconazole laid the groundwork for more complex second-generation triazoles, such as Itraconazole and Posaconazole, which utilize similar dichlorophenyl-dioxolane or tetrahydrofuran building blocks.[14][18][19] Understanding this synthetic history provides invaluable insights for today's scientists working to discover the next generation of agrochemicals and pharmaceuticals.

References

- ISRES. synthesis of 1,2,4 triazole compounds.

- Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles.

- AERU, University of Hertfordshire. Azaconazole.

- Google Patents. CN105906575A - Synthesizing process of 1H-1,2,4-triazole.

- MedChemExpress. Azaconazole | Agriculture Fungicide.

- Wikipedia. 1,2,4-Triazole.

- Benchchem. An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles.

- Iowa State University Digital Repository. Fungicides: Triazoles.

- Unknown Source. 1,3-dioxolan-4-ylmethyl Methanesulphonate: A Key Intermediate in Itraconazole Synthesis.

- ResearchGate. A new, broad-spectrum azole antifungal: Posaconazole - Mechanisms of action and resistance, spectrum of activity.

- ChemBK. CIS-[2-(2,4-DICHLOROPHENYL)-2-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-1,3-DIOXOLAN-4-YL]METHYL METHANESULFONATE.

- APS Journals. Milestones in Fungicide Discovery: Chemistry that Changed Agriculture.

- Benchchem. Azaconazole: A Technical Guide to its Chemical Properties and Mechanism of Action.

- PubChem, NIH. Azaconazole | C12H11Cl2N3O2 | CID 43233.

- American Chemical Society. The History of Azole Chemistry.

-

Google Patents. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([12][13][20]- triazole-1-methyl )-[7][20] dioxolane -4-Methyl methanesulfonate. Available from:

- PubMed Central. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains.

- Google Patents. CN101805300B - Method for preparing chiral hexaconazole.

- ResearchGate. History of the development of azole derivatives | Request PDF.

- Google Patents. WO2009141837A2 - Process for preparing posaconazole and intermediates thereof.

- PubChem, NIH. cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol.

- ResearchGate. Synthesis of key intermediate 26 | Download Scientific Diagram.

- Wikipedia. Janssen Pharmaceuticals.

- Benchchem. Technical Support Center: Synthesis of Posaconazole Derivatives.

Sources

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Janssen Pharmaceuticals - Wikipedia [en.wikipedia.org]

- 5. DSpace [dr.lib.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Azaconazole [sitem.herts.ac.uk]

- 8. Azaconazole | C12H11Cl2N3O2 | CID 43233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 13. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]

- 14. innospk.com [innospk.com]

- 15. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]

- 16. chembk.com [chembk.com]

- 17. cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol | C13H13Cl2N3O3 | CID 759880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. WO2009141837A2 - Process for preparing posaconazole and intermediates thereof - Google Patents [patents.google.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. isres.org [isres.org]

A-Z In-Depth Technical Guide to the Preliminary Toxicity Screening of Dichlorophenyl Triazolyl Ethanone

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary toxicity screening of a novel chemical entity, dichlorophenyl triazolyl ethanone. Recognizing the compound's structural motifs—a dichlorophenyl group and a triazolyl moiety—this guide outlines a tiered, mechanism-driven approach to efficiently assess its potential toxicological liabilities. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and adherence to regulatory considerations. This document details in vitro assays for cytotoxicity, genotoxicity, cardiotoxicity, and metabolic stability, culminating in a rationale for subsequent in vivo acute toxicity studies. Each section is supported by authoritative references and includes detailed methodologies, data interpretation guidelines, and visual workflows to ensure clarity and reproducibility.

Introduction: Strategic Framework for Early Safety Assessment

The early identification of potential toxicities is a cornerstone of modern drug discovery and chemical safety assessment.[1] A proactive, tiered approach to toxicity screening not only de-risks development pipelines but also aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. This guide focuses on dichlorophenyl triazolyl ethanone, a hypothetical compound whose name suggests the presence of a dichlorophenyl ring and a triazole ring, both of which are associated with specific toxicological profiles.

The dichlorophenyl moiety is found in various industrial chemicals and pharmaceuticals and has been associated with hepatic effects.[2][3][4] The triazole class of compounds, particularly those used as fungicides, are known for a range of activities, including potential reproductive and developmental toxicity, as well as cardiotoxicity.[5][6][7][8] Therefore, a preliminary toxicity screen for a compound containing these functional groups must be both comprehensive and targeted.

This guide advocates for a front-loaded in vitro screening cascade designed to identify major toxicological hurdles before committing to resource-intensive in vivo studies.[9] The proposed workflow progresses from broad cytotoxicity assessments to more specific endpoints such as genotoxicity, cardiotoxicity, and metabolic profiling.

In Vitro Toxicity Screening Cascade

The in vitro screening cascade is designed to provide a rapid and cost-effective initial safety profile of dichlorophenyl triazolyl ethanone. This cascade is structured to assess general cytotoxicity, specific organ toxicity (cardiac and hepatic), and mutagenic potential.

General Cytotoxicity Assessment

The initial step is to determine the compound's general cytotoxicity across different cell lines.[10] This provides a baseline understanding of the concentrations at which the compound elicits overt cellular damage.

-

Rationale: A compound that is highly cytotoxic at low concentrations may have limited therapeutic potential. Comparing cytotoxicity in a non-cancerous cell line to a cancerous one can provide an early indication of selectivity.[11]

-

Recommended Cell Lines:

-

HepG2 (Human Hepatocellular Carcinoma): A well-characterized human liver cell line that retains many of the metabolic activities of primary hepatocytes.[12]

-

HEK293 (Human Embryonic Kidney): A non-cancerous human cell line, often used as a control for general cytotoxicity.[11]

-

A relevant cancer cell line (e.g., MCF-7 for breast cancer): To assess potential therapeutic index if the compound is being developed as an anti-cancer agent.[10]

-

-

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of dichlorophenyl triazolyl ethanone (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[13][14][15] A positive result suggests that the compound may be a carcinogen.[16]

-

Rationale: Early identification of mutagenic potential is critical, as genotoxicity is a major reason for drug candidate failure. The test is a rapid and convenient method to estimate carcinogenic potential.[14]

-

Experimental Protocol: Bacterial Reverse Mutation Assay (OECD 471) [14]

-

Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutations.[14][15][17]

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that become mutagenic after metabolism.[16]

-

Plate Incorporation Method:

-

Mix the test compound at various concentrations, the bacterial culture, and the S9 mix (if applicable) in molten top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates for 48-72 hours at 37°C.

-

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan).

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control) count.

-

Cardiotoxicity Screening: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmias.[18][19] Therefore, assessing a compound's potential to block the hERG channel is a critical early safety screen.[20]

-

Rationale: Cardiotoxicity is a leading reason for drug withdrawal from the market.[18] The hERG assay is a sensitive in vitro measure to predict the risk of QT prolongation and Torsades de Pointes.[19][20]

-

Experimental Protocol: Automated Patch Clamp

-

Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG or CHO-hERG.[19]

-

Automated Patch Clamp System: Employ an automated patch-clamp system (e.g., QPatch) for high-throughput analysis.[19]

-

Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.

-

Compound Application: Perfuse the cells with increasing concentrations of dichlorophenyl triazolyl ethanone.

-

Current Measurement: Measure the hERG tail current at each concentration.

-

Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC₅₀ value.

-

Metabolic Stability and Cytochrome P450 (CYP) Inhibition

Understanding a compound's metabolic fate is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.[21][22]

-

Rationale: Inhibition of major CYP450 enzymes can lead to adverse drug reactions when co-administered with other medications.[23] Assessing metabolic stability helps to predict the compound's half-life in vivo.

-

Experimental Protocol: CYP450 Inhibition Assay (Cocktail Approach)

-

Enzyme Source: Use human liver microsomes, which contain a full complement of CYP enzymes.[23]

-

Probe Substrates: Utilize a cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[24]

-

Incubation: Incubate the human liver microsomes, the probe substrate cocktail, and dichlorophenyl triazolyl ethanone at various concentrations.

-

Metabolite Quantification: After a set incubation time, quench the reaction and quantify the formation of the specific metabolites of the probe substrates using LC-MS/MS.

-

Data Analysis: Calculate the IC₅₀ of dichlorophenyl triazolyl ethanone for each CYP isoform.

-

Data Interpretation and Decision Making

The data generated from the in vitro screening cascade should be integrated to form a preliminary risk assessment for dichlorophenyl triazolyl ethanone.

| Assay | Parameter | Low Risk | Moderate Risk | High Risk |

| General Cytotoxicity (HepG2, HEK293) | IC₅₀ | > 50 µM | 10 - 50 µM | < 10 µM |

| Genotoxicity (Ames Test) | Mutagenicity | Negative | - | Positive |

| Cardiotoxicity (hERG Assay) | IC₅₀ | > 30 µM | 1 - 30 µM | < 1 µM |

| CYP450 Inhibition (Major Isoforms) | IC₅₀ | > 10 µM | 1 - 10 µM | < 1 µM |

Decision-Making Framework:

-

Low Risk Profile: If dichlorophenyl triazolyl ethanone demonstrates low risk across all in vitro assays, it can be prioritized for further development, including in vivo acute toxicity studies.

-

Moderate Risk Profile: A moderate risk in one or more assays warrants further investigation. For example, moderate hERG inhibition might prompt medicinal chemistry efforts to mitigate this liability.

-

High Risk Profile: A high-risk finding, such as a positive Ames test or potent hERG inhibition, is a significant red flag. This may lead to the de-prioritization of the compound unless there is a compelling therapeutic rationale and a clear path to mitigate the risk.

In Vivo Acute Toxicity Study Design

Based on a favorable in vitro profile, a limited in vivo acute toxicity study can be designed to provide initial information on systemic toxicity.[25][26]

-

Rationale: In vivo studies are necessary to understand the compound's effects in a whole organism, including potential target organ toxicities and the maximum tolerated dose (MTD).[27]

-

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

-

Animal Model: Use a single sex (typically female, as they are often more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats).[26]

-

Dosing: Administer a single oral dose of dichlorophenyl triazolyl ethanone. The starting dose should be informed by the in vitro cytotoxicity data.

-

Observation: Observe the animals for a period of 14 days for clinical signs of toxicity, including changes in behavior, body weight, and any morbidity or mortality.[27]

-

Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any target organ toxicities.

-

Data Analysis: The results are used to estimate the LD₅₀ and identify the MTD.

-

Visualization of Workflows

In Vitro Toxicity Screening Workflow

Caption: A tiered in vitro screening cascade for dichlorophenyl triazolyl ethanone.

Decision-Making Logic for In Vivo Progression

Caption: Decision-making framework based on in vitro toxicity risk assessment.

Conclusion

This in-depth technical guide provides a robust and scientifically grounded framework for the preliminary toxicity screening of dichlorophenyl triazolyl ethanone. By integrating a series of validated in vitro assays, researchers can efficiently identify potential toxicological liabilities, enabling informed decision-making early in the development process. This strategic approach not only conserves resources but also upholds the highest standards of scientific and ethical conduct in drug discovery and chemical safety evaluation. The subsequent progression to well-designed in vivo studies, guided by the in vitro data, ensures a comprehensive and responsible assessment of the compound's safety profile.

References

-

Ames test - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. (2024, February 28). Retrieved January 22, 2026, from [Link]

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Retrieved January 22, 2026, from [Link]

-

CARTOX (hERG Toxicity Assay) - Greenstone Biosciences. (n.d.). Retrieved January 22, 2026, from [Link]

-

Ames test ( Technique to determine mutagenic potential) - YouTube. (2020, July 13). Retrieved January 22, 2026, from [Link]

-

Ames Test: the gold standard for mutagenicity screening - GenEvolutioN. (2025, August 15). Retrieved January 22, 2026, from [Link]

-

hERG Safety Assay - Creative Bioarray. (n.d.). Retrieved January 22, 2026, from [Link]

-

5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and. (n.d.). Retrieved January 22, 2026, from [Link]

-

Pesticide Toxicity Profile: Triazole Pesticides1 - Florida Online Journals. (n.d.). Retrieved January 22, 2026, from [Link]

-

Research Finds Triazole Fungicides Induce Cardiotoxicity, Threatening Cardiovascular Health - Beyond Pesticides Daily News Blog. (2025, March 25). Retrieved January 22, 2026, from [Link]

-

hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved January 22, 2026, from [Link]

-

Hepatotoxic effects of (tri)azole fungicides in a broad dose range - PubMed. (2014, September 3). Retrieved January 22, 2026, from [Link]

-

Cytochrome P450 (CYP) Inhibition Assay (IC50) Test - AxisPharm. (n.d.). Retrieved January 22, 2026, from [Link]

-

Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025, August 9). Retrieved January 22, 2026, from [Link]

-

Acute Toxicity - The Joint Research Centre - European Union. (n.d.). Retrieved January 22, 2026, from [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). Retrieved January 22, 2026, from [Link]

-

CYP Inhibition Assay - LifeNet Health LifeSciences. (n.d.). Retrieved January 22, 2026, from [Link]

-

Full article: High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. (n.d.). Retrieved January 22, 2026, from [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (n.d.). Retrieved January 22, 2026, from [Link]

-

Chapter IV. Guidelines for Toxicity Tests - FDA. (n.d.). Retrieved January 22, 2026, from [Link]

-

In Vitro Toxicity Test Services - Creative Biolabs. (n.d.). Retrieved January 22, 2026, from [Link]

-

Recent Progress of In Vitro Toxicity Assays in Drug Discovery - News-Medical.Net. (2020, January 30). Retrieved January 22, 2026, from [Link]

-

Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Computational models for cardiotoxicity via hERG inhibition - National Toxicology Program. (n.d.). Retrieved January 22, 2026, from [Link]

-

Acute toxicity testing - NC3Rs. (n.d.). Retrieved January 22, 2026, from [Link]

-

EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background - National Toxicology Program (NTP). (n.d.). Retrieved January 22, 2026, from [Link]

-

HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Toxicologic studies on 2,4-dichlorophenyl-p-nitrophenyl ether - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Toxicology and carcinogenesis studies of p,p'-dichlorophenyl sulfone (CAS No. 80-07-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Role of Biotransformation in 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione-induced Hepatotoxicity in Fischer 344 Rats - PubMed. (2008, September 4). Retrieved January 22, 2026, from [Link]

-

The Antiproliferative and Apoptotic Effect of a Novel Synthesized S-Triazine Dipeptide Series, and Toxicity Screening in Zebrafish Embryos - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Anticonvulsant and toxicity screening of newly synthesized 1,2,4-triazole-3(4H)- thione derivatives - ijpras. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - MDPI. (2023, November 16). Retrieved January 22, 2026, from [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Toxicologic studies on 2,4-dichlorophenyl-p-nitrophenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicology and carcinogenesis studies of p,p'-dichlorophenyl sulfone (CAS No. 80-07-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]

- 6. fao.org [fao.org]

- 7. journals.flvc.org [journals.flvc.org]

- 8. beyondpesticides.org [beyondpesticides.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. The Antiproliferative and Apoptotic Effect of a Novel Synthesized S-Triazine Dipeptide Series, and Toxicity Screening in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ames test - Wikipedia [en.wikipedia.org]

- 14. eurofins.com.au [eurofins.com.au]

- 15. microbiologyinfo.com [microbiologyinfo.com]

- 16. youtube.com [youtube.com]

- 17. Ames Test: the gold standard for mutagenicity screening - GenEvolutioN [genevolution.fr]

- 18. greenstonebio.com [greenstonebio.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 21. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 22. criver.com [criver.com]

- 23. enamine.net [enamine.net]

- 24. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]

- 26. fda.gov [fda.gov]

- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Unlocking the Synthetic Potential: A Guide to the Reactivity of the Ethanone Group in Triazole Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Triazole-Ethanone Synthon - A Nexus of Stability and Reactivity

In the landscape of medicinal chemistry and materials science, the 1,2,3- and 1,2,4-triazole scaffolds are cornerstones of molecular design. Their appeal lies in their metabolic stability, unique dipole moment, and capacity for hydrogen bonding. When functionalized with an ethanone (acetyl) group, the resulting molecule becomes a powerful and versatile synthetic intermediate. The triazole ring, being a π-deficient heteroaromatic system, profoundly influences the adjacent ethanone moiety. This guide elucidates the nuanced reactivity of this arrangement, providing not just protocols, but the underlying chemical principles that govern experimental outcomes. Understanding this interplay is paramount for leveraging these synthons to construct complex molecular architectures with desired biological activities.[1][2][3]

Electronic Landscape: How the Triazole Ring Dictates Reactivity

The three nitrogen atoms within the triazole ring exert a strong electron-withdrawing effect (a -I and -M effect). This electronic pull is the primary determinant of the ethanone group's reactivity.

-

Activation of the Carbonyl Carbon: The triazole ring deactivates the aromatic system, making the carbonyl carbon of the ethanone group significantly more electrophilic compared to that of acetophenone. This heightened electrophilicity makes it highly susceptible to attack by nucleophiles.

-

Acidification of α-Protons: The inductive withdrawal of electron density extends to the α-carbon of the ethanone group. This increases the acidity of the methyl protons, facilitating their abstraction by even mild bases to form a reactive enolate intermediate.

This dual activation—enhancing both carbonyl electrophilicity and α-proton acidity—is the key to the synthetic utility of acetyl triazoles.

Caption: Electronic activation of the ethanone group by the triazole ring.

Key Reaction Pathways of the Ethanone Moiety

The activated nature of the ethanone group opens up several reliable and high-yielding reaction pathways. These transformations are foundational for building molecular diversity from a common acetyl triazole core.

Condensation Reactions: Building Molecular Complexity

The most prevalent and powerful application of acetyl triazoles is in condensation chemistry, particularly for synthesizing chalcones, which are precursors to flavonoids and other biologically active heterocyclic systems.[4][5]

A. Claisen-Schmidt Condensation for Chalcone Synthesis

This base-catalyzed reaction involves the condensation of an acetyl triazole with an aromatic aldehyde. The choice of base is critical; while strong bases like NaOH or KOH are effective, the increased acidity of the acetyl protons often allows for the use of milder conditions, which can be beneficial for sensitive substrates.

B. Knoevenagel Condensation

For reactions with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), the Knoevenagel condensation is employed.[6] This reaction is typically catalyzed by a weak base like piperidine.[6][7] The resulting product is a highly functionalized α,β-unsaturated system, ripe for further modification. Tandem reactions combining a Knoevenagel condensation with a subsequent intramolecular cycloaddition are elegant strategies for rapidly building fused heterocyclic systems.[8][9][10]

Caption: Major condensation pathways for acetyl triazoles.

Reduction of the Carbonyl Group

Selective reduction of the ethanone's carbonyl group to a secondary alcohol is a crucial transformation for introducing a chiral center and modifying the molecule's three-dimensional structure.

-

Trusted Protocol: Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) at room temperature is the most reliable and field-proven method. Its selectivity for ketones over other reducible groups (like esters, if present elsewhere) and its operational simplicity make it the go-to choice.[11][12] The reaction is self-validating; completion is easily monitored by Thin Layer Chromatography (TLC) showing the disappearance of the ketone spot and the appearance of the more polar alcohol product.

Reactions Involving the α-Methyl Group

The acidic protons of the methyl group can be exploited for reactions other than condensation. For instance, α-halogenation can be achieved to introduce a leaving group, setting the stage for subsequent nucleophilic substitutions to build further complexity at the α-position.

Experimental Protocols: From Synthesis to Transformation

The following protocols are designed to be self-validating, with clear checkpoints for ensuring reaction success.

Protocol 1: Synthesis of a 1-Aryl-4-acetyl-1,2,3-triazole Intermediate

This procedure is adapted from established cyclocondensation methods.[13][14] It involves the reaction of an aryl azide with an active methylene ketone.

Workflow Diagram:

Caption: Workflow for the synthesis of a core acetyl triazole intermediate.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide.

-

Reagent Addition: To this solution, add acetylacetone (1.0 eq) dropwise at 0°C. Allow the mixture to stir for 20 minutes.

-

Cyclization: Add the desired aryl azide (1.0 eq), dissolved in a minimum amount of ethanol, to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Causality Check: The reaction progress should be monitored by TLC. The disappearance of the starting azide spot is a key indicator of reaction completion.

-

-

Workup: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-aryl-4-acetyl-1,2,3-triazole.

Protocol 2: Synthesis of a Triazole-Chalcone via Claisen-Schmidt Condensation

This protocol details the synthesis of a chalcone, a versatile intermediate for many bioactive compounds.[15][16]

Step-by-Step Methodology:

-

Setup: Dissolve the synthesized acetyl triazole (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Base Addition: Add an aqueous solution of potassium hydroxide (e.g., 40%) dropwise to the mixture while stirring vigorously at room temperature.

-

Expert Insight: The formation of a deep color and often a precipitate is a visual confirmation that the condensation is proceeding.

-

-

Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Workup: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

Isolation & Purification: Collect the resulting solid by filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone derivative.

Table 1: Representative Yields for Triazole-Chalcone Synthesis

| Acetyl Triazole Substituent | Aldehyde Substituent | Base / Solvent | Yield (%) | Reference |

| 1-phenyl-5-methyl | 4-(piperidin-1-yl)benzaldehyde | - | - | [15] |

| 1-benzyl | 4-chlorobenzaldehyde | KOH / EtOH | High | [13] |

| 1-benzyl | 4-methoxybenzaldehyde | KOH / EtOH | High | [13] |

| O-linked spacer | 4-methoxybenzaldehyde | - | 52% | [17] |

Note: Specific yield data is often dependent on the exact substituents and reaction scale. The table illustrates the general high efficiency of this reaction.

Conclusion and Future Outlook

The ethanone group on a triazole ring is not a mere substituent; it is a carefully tuned functional handle. Its reactivity, governed by the powerful electronic influence of the triazole core, provides a reliable and predictable platform for molecular elaboration. The condensation and reduction reactions discussed herein are robust, high-yielding, and form the basis for creating vast libraries of complex molecules. For researchers in drug development, mastering the manipulation of this synthon is a critical skill, enabling the rapid generation of novel chemical entities with significant potential for biological activity.[1][18][19] The continued exploration of tandem reactions and novel catalytic systems will further expand the synthetic toolbox, solidifying the triazole-ethanone scaffold as a privileged structure in modern chemistry.

References

- N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. (2023). Royal Society of Chemistry.

- Ultrasound-Assisted Synthesis of Substituted Chalcone-Linked 1,2,3-Triazole Derivatives as Antiproliferative Agents: In Vitro Antitumor Activity and Molecular Docking Studies. (2025). PubMed Central.

- Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.

- Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives with Anticonvulsant Activity. (2016). Ingenta Connect.

- Design and Synthesis of New Chacones Substituted with Azide/Triazole Groups and Analysis of Their Cytotoxicity Towards HeLa Cells.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ScienceOpen.

- Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives with Anticonvulsant Activity | Request PDF.

- Synthesis of some new substituted ethanone hydrazones containing 1H‐1,2,4‐triazole and thiazole. (2005). Sci-Hub.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023).

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.

- Synthesis and Biological Evaluation of Chalcone Derivatives Linked Triazoles. (2011). International Journal of Pharmaceutical Sciences and Drug Research.

- Synthesis of acetyl triazole derivatives 2a,b.

- Current research trends of 1,2,4-triazole derivatives biological activity (liter

- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave | Request PDF. (2025).

- Synthesis of 1,2,3-Triazole Derivatives by Cyclocondensation of Alkyl Azides with Active Methylene Ketones in the System K2CO3/DMSO | Request PDF. (2025).

- Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. (2024).

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022).

- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online.

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). MDPI.

- Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines.

- Knoevenagel condens

- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. (2022). ChemicalBook.

- A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.

- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.

- Rapid access to novel 1,2,3-triazolo-heterocyclic scaffolds via tandem Knoevenagel condensation/azide-alkyne 1,3-dipolar cycloaddition reaction in one pot. (2014). PubMed.

- Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. RSC Publishing.

- Tandem Organocatalyzed Knoevenagel Condensation/1,3-Dipolar Cycloaddition towards Highly Functionalized Fused 1,2,3-Triazoles | Request PDF.

- Regioselective Reduction of 1H-1,2,3-Triazole Diesters. (2021). MDPI.

- Reduction of keto group of the 1,2,3‐triazole 4 a.

- Knoevenagel condens

- Regioselective Reduction of 1 H-1,2,3-Triazole Diesters. (2021). PubMed.

- NH-1,2,3-TRIAZOLES: SYNTHESIS AND REACTIONS WITH ELECTROPHILIC AGENTS. (2016). Chemistry of Heterocyclic Compounds.

- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health (NIH). [https://vertexaisearch.cloud.g.aisearch.cloud.g.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. scienceopen.com [scienceopen.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Rapid access to novel 1,2,3-triazolo-heterocyclic scaffolds via tandem Knoevenagel condensation/azide-alkyne 1,3-dipolar cycloaddition reaction in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective Reduction of 1H-1,2,3-Triazole Diesters [mdpi.com]

- 12. Regioselective Reduction of 1 H-1,2,3-Triazole Diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ultrasound-Assisted Synthesis of Substituted Chalcone-Linked 1,2,3-Triazole Derivatives as Antiproliferative Agents: In Vitro Antitumor Activity and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-tr...: Ingenta Connect [ingentaconnect.com]

- 16. researchgate.net [researchgate.net]

- 17. Design and Synthesis of New Chacones Substituted with Azide/Triazole Groups and Analysis of Their Cytotoxicity Towards HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemmethod.com [chemmethod.com]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and its Chemical Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key chemical intermediate in the synthesis of numerous clinically and agriculturally important azole-based antifungal agents. This document delves into the compound's nomenclature, physicochemical properties, detailed synthesis methodologies, and its critical role in the development of drugs that target the fungal ergosterol biosynthesis pathway. Analytical techniques for its characterization and quantification are presented, alongside a discussion of its biological activity and the broader context of triazole compounds in medicinal chemistry. This guide is intended to serve as a valuable resource for professionals engaged in antifungal drug discovery and development, process chemistry, and analytical sciences.

Introduction and Nomenclature

This compound is a heterocyclic ketone that serves as a pivotal building block in the synthesis of a significant class of antifungal agents.[1][2] Its structure, featuring a dichlorinated phenyl ring linked to a triazolyl ethanone moiety, is a common pharmacophore in drugs designed to inhibit fungal growth.[3] Due to its widespread use as a non-proprietary intermediate, it is known by a variety of synonyms in chemical literature and commercial catalogs.

Synonyms and Identifiers:

A comprehensive list of synonyms and identifiers is crucial for researchers to effectively search for and procure this compound. The most common nomenclature and registry numbers are provided below:

-

IUPAC Name: 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone[4]

-

CAS Number: 58905-16-1[4]

-

Other Synonyms: 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone, 2',4'-Dichloro-2-(1H-1,2,4-triazol-1-yl)acetophenone, 1-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone, 2-(1,2,4-triazol-1-yl)-2',4'-dichloroacetophenone[5][6]

The compound is a key intermediate for several widely used antifungal drugs, including:

-

Penconazole: A systemic fungicide used in agriculture.[2][7]

-

Itraconazole: A broad-spectrum antifungal medication.[8]

-

Terconazole: An antifungal agent used to treat vaginal yeast infections.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and the design of synthetic routes.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Cl₂N₃O | [4] |

| Molecular Weight | 256.09 g/mol | [4] |

| Appearance | White to off-white crystalline powder or flakes | [6] |

| Melting Point | 120-121 °C | [9] |

| Boiling Point | 260 °C | [9] |

| Solubility | Very soluble in water; soluble in ethanol, methanol, propanol, isopropanol, methyl acetate, and ethyl acetate. | [6][10] |

| pKa (of 1,2,4-triazole) | 10.26 (for the NH proton) | [5][10] |

| pKa (of protonated 1,2,4-triazole) | 2.45 | [9] |

The acidity of the N-H proton of the triazole ring (pKa 10.26) allows for the ready formation of alkali metal salts, which is a key aspect of its reactivity in synthesis.[5] The triazole ring also imparts a weakly basic character to the molecule.[5]

Synthesis and Manufacturing

The synthesis of this compound is a critical process for the pharmaceutical and agrochemical industries. Both laboratory-scale and industrial-scale methodologies have been developed.

Laboratory-Scale Synthesis Protocol

The most common laboratory synthesis involves the nucleophilic substitution of a halogen on an acetophenone derivative with 1,2,4-triazole.

Reaction Scheme:

A representative laboratory synthesis workflow.

Step-by-Step Methodology:

-

Preparation of the Triazole Salt: To a solution of 1,2,4-triazole in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 1,2,4-triazole.

-

Nucleophilic Substitution: A solution of 2-bromo-1-(2,4-dichlorophenyl)ethanone in DMF is added dropwise to the triazole salt solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Industrial-Scale Synthesis and Process Considerations

On an industrial scale, process optimization focuses on cost-effectiveness, safety, and environmental impact.[11][12]

Key Considerations for Scale-Up:

-

Raw Material Sourcing: Cost-effective and reliable sources for 2,4-dichloroacetophenone and 1,2,4-triazole are essential.

-

Halogenating Agent: While bromination is common in the lab, chlorination of 2,4-dichloroacetophenone might be a more economical alternative for large-scale production.

-

Base Selection: The use of sodium hydride is often avoided on a large scale due to safety concerns. Alternative bases such as potassium carbonate or sodium methoxide in a suitable solvent are often employed.[12]

-

Solvent Choice: The selection of a solvent that is both effective for the reaction and easily recoverable is crucial for minimizing environmental impact and production costs.

-

Purification: Recrystallization is the preferred method for purification on a large scale to avoid the costs and solvent waste associated with column chromatography.[8]

-

Waste Management: The treatment and disposal of waste streams, including solvent and inorganic salts, must be carefully managed.[11]

Mechanism of Action of Derived Antifungals

The clinical and agricultural efficacy of antifungal agents derived from this compound stems from their ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[13]

Inhibition of Sterol 14α-Demethylase (CYP51):

Azole antifungals are potent and specific inhibitors of the fungal cytochrome P450 enzyme, sterol 14α-demethylase (also known as CYP51).[13][14] This enzyme is critical for the conversion of lanosterol to ergosterol.[13] The nitrogen atom at the 4-position of the triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[14] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, which disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth and cell death.[13]

Mechanism of action of azole antifungals.

Analytical Methodologies

Robust analytical methods are essential for quality control during synthesis, for formulation analysis, and for residue analysis in environmental and biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound and related compounds.[15][16][17]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape.[16][17] The ratio of acetonitrile to water can be adjusted to optimize the retention time.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 220-260 nm).

-

Flow Rate: Typically 1.0 mL/min.[15]

-

Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

A general workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of triazole fungicides and their intermediates, particularly for identifying and quantifying trace amounts in complex matrices.[18][19][20]

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless or split injection, depending on the concentration of the analyte.

-

Temperature Program: A temperature gradient is typically used to ensure good separation of the analytes.

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: Mass spectrometry in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[20]

Biological Activity and Applications in Drug Discovery

While primarily an intermediate, this compound and its close analogs can exhibit inherent antifungal activity.[3][21][22]

Antifungal Activity:

Studies have shown that compounds with this core structure can inhibit the growth of various fungal pathogens, including species of Candida and Aspergillus.[23][24][25][26][27] The antifungal activity is attributed to the same mechanism of action as the final drug products: inhibition of ergosterol biosynthesis.

Minimum Inhibitory Concentration (MIC) Data:

The following table presents representative MIC values for related azole compounds against common fungal pathogens. While specific data for this compound may be limited in publicly available literature, the data for structurally similar compounds provide a strong indication of its potential biological activity.

| Compound Class | Fungal Species | MIC Range (µg/mL) | Source |

| Azole Derivatives | Candida albicans | 0.087 - 1.63 | [23] |

| Azole Derivatives | Aspergillus fumigatus | ≤0.00087 | [23] |

| Imidazole Carbamates | Candida glabrata | 1 - 16 | [24] |

| Imidazole Carbamates | Candida krusei | 4 - 24 | [24] |

Role in Medicinal Chemistry and Drug Discovery:

The this compound scaffold is a valuable starting point for the development of new antifungal agents.[14][28][29] Medicinal chemists can modify the structure to:

-

Improve Potency: By introducing substituents that enhance binding to the active site of CYP51.

-

Broaden the Spectrum of Activity: To target a wider range of fungal pathogens.

-

Overcome Drug Resistance: By designing molecules that are effective against resistant strains of fungi.

-

Optimize Pharmacokinetic Properties: To improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Conclusion

This compound is a fundamentally important molecule in the field of antifungal drug development. Its versatile synthesis and its role as a key precursor to a multitude of effective antifungal agents underscore its significance. This technical guide has provided a detailed overview of its nomenclature, properties, synthesis, mechanism of action, and analytical methods. For researchers and professionals in the pharmaceutical and agrochemical industries, a thorough understanding of this compound is essential for the continued development of new and improved treatments for fungal infections.

References

-

1,2,4-Triazole. Wikipedia. [Link]

-

The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. [Link]

-

New Antifungal Agents with Azole Moieties. Semantic Scholar. [Link]

-

Azole-Based Compounds That Are Active against Candida Biofilm: In Vitro, In Vivo and In Silico Studies. National Institutes of Health. [Link]

-

Minimum inhibitory concentrations of amphotericin B, azoles and caspofungin against Candida species are reduced by farnesol. Oxford Academic. [Link]

-

Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance. MDPI. [Link]

-

This compound. PubChem. [Link]

-

[Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry]. PubMed. [Link]

-

Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. ResearchGate. [Link]

-

Difluoro Triazolyl Acetophenone Dfta Manufacturer, Supplier from Ankleshwar. TradeIndia. [Link]

-

Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. National Institutes of Health. [Link]

-

Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. PubMed. [Link]

-

Analysis of triazole fungicides and their intermediates. Xiangshuo Chemical. [Link]

-

Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. National Institutes of Health. [Link]

-

dichloro phenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives. International Scholars Journals. [Link]

-

(PDF) Synthesis of New Azoles For the Treatment of Resistant Infections Caused By Who Critical Priority Fungi: Therapeutic Challenges and Innovations in The Fight Against Them. ResearchGate. [Link]

- CN102584726B - Method for preparing penconazole serving as bacteriacide.

- CN102584726A - Method for preparing penconazole serving as bacteriacide.

- CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone.

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. HELIX Chromatography. [Link]

-

Advancements in Combating Fungal Infections: A Comprehensive Review on the Development of Azole Hybrid Antifungals. ResearchGate. [Link]

-

Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS Publications. [Link]

-

Penconazole. PubChem. [Link]

-

Efficient One‐Step Synthesis of a Key Intermediate for the Synthesis of Azole Antifungals Using the Mitsunobu Protocol. Semantic Scholar. [Link]

-

PENCONAZOLE (182) The first draft was prepared by Professor Mi-Gyung Lee, Andong National University, Republic of Korea EXPLANAT. FAO. [Link]

-

Current and Emerging Azole Antifungal Agents. National Institutes of Health. [Link]

-

HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. [Link]

-